Product packaging for 2,4-Difluorobenzo[d]oxazole(Cat. No.:)

2,4-Difluorobenzo[d]oxazole

Cat. No.: B11774449
M. Wt: 155.10 g/mol
InChI Key: FMQXVSVNGSUKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluorobenzo[d]oxazole is a chemical compound with the CAS Registry Number 1804102-20-2 . It is a member of the benzoxazole family, a class of aromatic heterocyclic compounds characterized by a benzene ring fused to an oxazole ring . These structures are frequently used as key building blocks in organic and medicinal chemistry research for the synthesis of larger, more complex molecules with potential biological activity . The molecular formula for this compound is C 7 H 3 F 2 NO, and it has a molecular weight of 155.10 g/mol . Its structure can be represented by the SMILES notation FC1=C2N=C(F)OC2=CC=C1 . The presence of two fluorine atoms on the benzoxazole scaffold is a common structural modification in drug discovery, as fluorine can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity. Oxazole derivatives, in general, are recognized for their diverse bio-potency and are found in numerous natural products and pharmacologically active substances . Research into substituted oxazoles has shown that these cores can exhibit a wide spectrum of biological activities, making them valuable scaffolds in the development of new therapeutic agents . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO B11774449 2,4-Difluorobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

2,4-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

FMQXVSVNGSUKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)F

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 2,4 Difluorobenzo D Oxazole

Mechanistic Investigations of Benzo[d]oxazole Ring Formation and Transformation

The formation of the benzoxazole (B165842) ring system can be achieved through various synthetic strategies, primarily involving the condensation of a 2-aminophenol (B121084) with a suitable electrophile. rsc.org The subsequent transformations of the formed benzoxazole ring are dictated by its inherent chemical properties and the nature of its substituents.

The synthesis of benzoxazoles often proceeds via a cyclocondensation reaction. A common method involves the reaction of 2-aminophenols with carboxylic acids or their derivatives. mdpi.comresearchgate.net The general mechanism for benzoxazole synthesis typically starts with the condensation of 2-aminophenol with an aldehyde to form an intermediate, which then undergoes cyclization. rsc.org

Several proposed pathways for benzoxazole formation exist. For instance, the reaction of an amide with triflic anhydride (B1165640) (Tf₂O) and 2-Fluoropyridine can form an intermediate amidinium salt. A subsequent nucleophilic attack by the amino group of a 2-aminophenol, followed by intramolecular cyclization and elimination, yields the 2-substituted benzoxazole. nih.gov Another pathway involves the reaction of an imine with an oxidizing agent, leading to a 5-exo-tet cyclization to form a benzoxazoline intermediate, which is then oxidized to the final 2-arylbenzoxazole. mdpi.com

Alternative pathways include:

Pathway A: Involves the direct functionalization of the C-H bond at the C2 position. nih.gov

Pathway B: A ligand exchange process forms an aryloxy-λ³-iodane intermediate, which decomposes to the benzoxazole. researchgate.net

Pathway C: Involves the equilibrium formation of a cyclic hemiaminal from an imine, which then reacts to form the benzoxazole. researchgate.net

The specific conditions and catalysts, such as nanocatalysts or metal catalysts, can influence the reaction pathway and yield. rsc.org

The benzoxazole ring can undergo nucleophilic attack, leading to ring-opening. This reactivity is particularly relevant in the synthesis of other heterocyclic systems. For example, benzoxazoles can react with secondary amines in a ring-opening process, and the resulting intermediate can undergo an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles. rsc.org

Ring-opening can also be initiated by reaction with propargylic alcohols, catalyzed by Y(OTf)₃, to form 1,4-benzoxazine scaffolds. researchgate.net The mechanism is believed to involve an SN1 nucleophilic substitution of the benzoxazole with a propargyl cation. researchgate.net In some cases, treatment of N-(2-hydroxyaryl) cyclopropyl (B3062369) amides with triphenylphosphine/carbon tetrabromide can lead to a ring-opening product, 2-(3-bromopropyl)benzoxazole. sci-hub.se Additionally, the ring-opening fluorination of related isoxazoles using an electrophilic fluorinating agent has been developed, which proceeds through fluorination followed by deprotonation to yield tertiary fluorinated carbonyl compounds. nih.govchemrxiv.org

Chemical Reactivity Profile of the 2,4-Difluorobenzo[d]oxazole Core

The presence of two fluorine atoms on the benzo moiety of this compound significantly alters its reactivity compared to the parent benzoxazole. Fluorine is the most electronegative element and its presence on an aromatic ring generally leads to an electron-withdrawing inductive effect (-I effect). nih.govwikipedia.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. science-revision.co.ukmasterorganicchemistry.com The rate and regioselectivity of EAS are governed by the nature of the substituents already present on the ring. wikipedia.orguobasrah.edu.iq Electron-donating groups (EDGs) activate the ring and are typically ortho, para-directors, while electron-withdrawing groups (EWGs) deactivate the ring and are generally meta-directors. wikipedia.orglibretexts.org

Halogens, including fluorine, are an exception; they are deactivating yet ortho, para-directing. scholarsresearchlibrary.com The deactivation is due to the strong -I effect, while the ortho, para-directing nature is due to the +M (mesomeric or resonance) effect, where the lone pairs on the halogen can be donated to the ring. wikipedia.org In fluorobenzene, the +M effect can sometimes make the para position more reactive than benzene (B151609) itself. wikipedia.org

For this compound, the situation is more complex due to the presence of the fused oxazole (B20620) ring and two fluorine atoms. The oxazole ring itself can influence the electron density of the benzene ring. The two fluorine atoms at positions 4 and a hypothetical second fluorine at another position would exert a strong deactivating inductive effect. The regioselectivity of an incoming electrophile would be a result of the interplay between the directing effects of the fused oxazole ring and the two fluorine atoms.

Substituent TypeEffect on ReactivityDirecting EffectExample Groups
ActivatingIncreases rateOrtho, Para-OH, -NH₂, -OR, -Alkyl
DeactivatingDecreases rateMeta-NO₂, -CN, -SO₃H, -C(O)R
Halogens (e.g., -F)DeactivatingOrtho, Para-F, -Cl, -Br, -I

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.commasterorganicchemistry.com

The presence of strongly electron-withdrawing groups, such as nitro groups or multiple halogens, ortho or para to the leaving group facilitates SNAr by stabilizing the negative charge of the Meisenheimer complex. pressbooks.pub In the context of this compound, the fluorine atoms themselves can act as leaving groups in SNAr reactions. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

The two fluorine atoms in this compound, coupled with the electron-withdrawing nature of the fused oxazole ring, make the aromatic core susceptible to nucleophilic attack. This allows for the selective replacement of one or both fluorine atoms by various nucleophiles, providing a versatile method for further functionalization. acs.org For instance, sterically facilitated intramolecular nucleophilic substitution has been observed in related systems. mdpi.com

FactorInfluence on SNAr RateReasoning
Electron-Withdrawing Groups (EWGs)IncreaseStabilize the Meisenheimer complex
Position of EWGOrtho/Para > MetaResonance stabilization is most effective from these positions
Leaving Group (Halogen)F > Cl > Br > IFacilitates the rate-determining nucleophilic attack
Nucleophile StrengthStronger nucleophiles react fasterIncreases the rate of the initial attack

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.inlibretexts.org They include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. dspmuranchi.ac.inimperial.ac.uk Cycloaddition reactions, in which two unsaturated molecules combine to form a cyclic product, are particularly relevant for heterocyclic systems like benzoxazoles. libretexts.orgspcmc.ac.in

Oxazoles can participate as dienes in [4+2] Diels-Alder cycloaddition reactions, which are valuable for synthesizing highly substituted pyridines and furans. researchgate.net They can also undergo [3+2] dipolar cycloadditions. uchicago.edu For example, nitrones, which are 1,3-dipoles, can react with dipolarophiles in cycloaddition reactions. nih.gov The benzoxazole ring system, with its inherent diene character within the oxazole moiety, could potentially engage in such cycloaddition reactions. researchgate.net

The electronic nature of the substituents on the benzoxazole ring can influence its reactivity in pericyclic reactions. The electron-withdrawing fluorine atoms in this compound would affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene system, thereby influencing the rate and selectivity of the cycloaddition reaction.

Functional Group Interconversions and Derivatization Strategies on this compound

The chemical reactivity of this compound is primarily characterized by the presence of two fluorine atoms attached to the benzene ring. These halogen substituents are key sites for functionalization, allowing for the strategic derivatization of the benzoxazole core. The electron-withdrawing nature of the fused oxazole ring, combined with the high electronegativity of the fluorine atoms, activates the benzene moiety towards specific classes of reactions, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations are fundamental in modifying the scaffold to synthesize a diverse range of derivatives for various research applications.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms in this compound are susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Aryl halides that possess electron-withdrawing groups are activated for this type of reaction. pressbooks.publibretexts.org The reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the fluoride (B91410) leaving group is expelled. pressbooks.publibretexts.org

The positions of the fluorine atoms (C-4 and C-2) are ortho and para to the ring-junction carbon atoms of the oxazole moiety, which influences their reactivity. Generally, halogens at positions activated by electron-withdrawing groups readily undergo substitution. nih.gov This allows for the selective introduction of oxygen, nitrogen, and sulfur-based functional groups. For instance, similar dihalogenated molecules can undergo sequential nucleophilic substitution reactions, enabling the controlled synthesis of complex derivatives. nih.gov The reactivity of related fluorinated benzoxazole systems with various nucleophiles underscores the utility of this strategy. smolecule.com

Nucleophile TypeExample ReagentPotential Product ClassDescription
O-Nucleophiles (Alkoxides/Phenoxides)Sodium Methoxide (NaOMe), Potassium Phenoxide (PhOK)Alkoxy/Aryloxy-benzo[d]oxazolesDisplacement of one or both fluorine atoms to form ether linkages. The reaction typically requires a strong base and appropriate solvent conditions.
N-Nucleophiles (Amines)Ammonia (NH₃), Primary/Secondary Amines (RNH₂/R₂NH)Amino-benzo[d]oxazolesFormation of C-N bonds by replacing fluorine. This strategy is widely used for building blocks in medicinal chemistry. The reaction of 2,4-difluoronitrobenzene (B147775) with amines is a well-established example of this transformation. nih.gov
S-Nucleophiles (Thiols)Sodium Thiophenoxide (PhSNa)Thioether-benzo[d]oxazolesIntroduction of sulfur-containing moieties by displacing fluoride ions, leading to the synthesis of thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods offer a high degree of control and functional group tolerance. The differential reactivity of the C-F bonds compared to other halogens (like C-Br or C-I) can also be exploited for regioselective and sequential couplings. beilstein-journals.orgbeilstein-journals.org

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl fluoride with a boronic acid or ester in the presence of a palladium catalyst and a base. beilstein-journals.org It is a widely used method for forming biaryl structures. The synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a one-pot synthesis followed by a nickel-catalyzed Suzuki-Miyaura coupling. beilstein-journals.org

Stille Coupling: This reaction couples the substrate with an organostannane reagent. Regioselective Stille coupling has been successfully applied to 2,4-dihalooxazoles, demonstrating that such methods can afford complex structures in high yields. nih.gov

Sonogashira Coupling: This reaction creates carbon-carbon bonds between aryl halides and terminal alkynes. It is a fundamental tool for introducing alkynyl groups into aromatic systems, as demonstrated in the coupling of 4-bromo-6H-1,2-oxazines. beilstein-journals.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govuni-regensburg.de

Reaction TypeCoupling PartnerTypical Catalyst SystemPotential Product Class
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids (RB(OH)₂)Pd(PPh₃)₄ / Base (e.g., Na₂CO₃)Aryl/Heteroaryl-substituted benzo[d]oxazoles
Stille CouplingOrganostannanes (RSnR₃)Pd(PPh₃)₄Alkyl/Aryl/Vinyl-substituted benzo[d]oxazoles
Sonogashira CouplingTerminal Alkynes (RC≡CH)PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)Alkynyl-substituted benzo[d]oxazoles
Buchwald-Hartwig AminationAmines (RNH₂)Pd Catalyst / Phosphine Ligand / BaseN-Aryl/N-Alkyl-benzo[d]oxazole amines

Advanced Spectroscopic Characterization of 2,4 Difluorobenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4-Difluorobenzo[d]oxazole, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Comprehensive Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

A thorough search of scientific databases and literature did not yield specific, experimentally determined ¹H, ¹³C, and ¹⁹F NMR data (chemical shifts and coupling constants) for this compound.

¹H NMR: A proton NMR spectrum would be expected to show signals for the three protons on the benzene (B151609) ring. The chemical shifts and splitting patterns would be influenced by the adjacent fluorine atom and the fused oxazole (B20620) ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal the chemical environments of the seven carbon atoms in the benzoxazole (B165842) core. The carbons directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be a critical tool. wikipedia.org It offers high sensitivity and a wide range of chemical shifts, making it excellent for characterizing the electronic environment of the two distinct fluorine atoms at the 2- and 4-positions. wikipedia.orgnih.gov The spectrum would be expected to show two separate signals, likely with mutual F-F coupling and coupling to nearby protons.

While data for isomers like 4,7-difluorobenzoxazole derivatives and other fluorinated benzoxazoles have been reported, these cannot be directly extrapolated to the 2,4-difluoro isomer due to the unique electronic and spatial effects of the fluorine atoms' positions. googleapis.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between atoms that are close in space, regardless of whether they are bonded. sigmaaldrich.com This would help to confirm the spatial relationships between the fluorine atoms and adjacent protons.

Without the foundational 1D NMR data, a discussion of the application of these 2D techniques for this compound remains theoretical. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. mdpi.com The C=N stretching of the oxazole ring and the aromatic C=C stretching vibrations would be expected in the 1450-1650 cm⁻¹ region. mdpi.comnist.gov The C-F stretching vibrations would produce strong absorptions, typically in the 1000-1400 cm⁻¹ region. While IR spectra for the parent oxazole and other derivatives are known, specific experimental data for this compound is not available. nist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. anton-paar.com It is particularly sensitive to non-polar bonds. The aromatic ring and C=N vibrations would also be Raman active. A full Raman spectrum for this specific compound has not been found in the reviewed literature. nih.govresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: Aromatic and heterocyclic systems like benzoxazoles are known to absorb UV light. globalresearchonline.net The absorption spectrum is characterized by the wavelengths of maximum absorbance (λmax). The presence of the fused aromatic system and heteroatoms would result in characteristic absorption bands, likely in the UV region. Studies on related benzoxazole derivatives show absorption maxima that are dependent on substitution and solvent. globalresearchonline.netjddtonline.info However, specific λmax values for this compound are not documented in the available literature.

Fluorescence Spectroscopy: Many benzoxazole derivatives are known to be fluorescent, meaning they re-emit light after being electronically excited. rsc.org The fluorescence properties, including the emission spectrum and quantum yield, are highly sensitive to the molecular structure and environment. rsc.org Whether this compound is significantly fluorescent and its specific emission characteristics have not been reported.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M+) would confirm the molecular mass. evitachem.com For C₇H₃F₂NO, the expected exact mass would be approximately 155.0182 g/mol . The presence of two fluorine atoms would not produce a distinct isotopic pattern like that seen with chlorine or bromine. biointerfaceresearch.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The fragmentation pathways would likely involve cleavage of the oxazole ring and loss of small neutral molecules like CO or HCN. While general fragmentation patterns for benzoxazoles are studied, a specific experimental mass spectrum and detailed fragmentation analysis for this compound were not found.

Computational Chemistry and Theoretical Studies of 2,4 Difluorobenzo D Oxazole

Quantum Chemical Calculations for Optimized Molecular Geometries and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Methods like DFT, often using specific functionals such as B3LYP, are employed to find the minimum energy conformation on the potential energy surface. nih.govmdpi.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable state of the molecule. irjweb.commdpi.com

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. nih.gov For a fused ring system like 2,4-Difluorobenzo[d]oxazole, the primary focus would be on determining the planarity of the molecule and the orientation of any substituents, although significant conformational flexibility is not expected due to the rigid bicyclic core.

While these computational methods are routinely applied to heterocyclic compounds, specific studies detailing the optimized geometry and conformational analysis of this compound are not available in the reviewed literature. A theoretical study would typically yield data such as that presented in the table below.

Structural ParameterCalculated ValueMethod/Basis Set
Bond Length (C-F at C4)Data not availableData not available
Bond Length (C-F at C2)Data not availableData not available
Bond Angle (O-C-N)Data not availableData not available
Dihedral Angle (Benzene-Oxazole)Data not availableData not available

Electronic Structure Theory and Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for explaining chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comscispace.com Conversely, a small energy gap suggests the molecule is more reactive. scispace.com Visualization of these orbitals shows the regions in the molecule where electron density is highest (for HOMO) and most susceptible to nucleophilic attack (for LUMO).

Computational studies on various oxazole (B20620) derivatives have been performed to determine their FMO properties. irjweb.comscispace.com However, specific calculations detailing the HOMO-LUMO energies and visualizations for this compound have not been reported in the available scientific literature.

ParameterEnergy (eV)Method/Basis Set
HOMOData not availableData not available
LUMOData not availableData not available
HOMO-LUMO Gap (ΔE)Data not availableData not available

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. irjweb.com An MEP map illustrates the charge distribution on the molecule's surface. Different colors represent varying electrostatic potentials: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. irjweb.com Green and yellow areas represent intermediate potentials.

This analysis provides a visual guide to the molecule's polarity and charge-related properties, which is crucial for understanding its interaction with other molecules. irjweb.com For this compound, an MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the fluorine atoms, indicating these as potential sites for electrophilic interaction. Although this is a standard analysis for heterocyclic systems, specific MEP maps for this compound are not documented in the available literature.

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized system of π-electrons. masterorganicchemistry.com Computational methods provide quantitative measures of aromaticity. Common indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic character. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where the magnetic shielding is calculated at the center of a ring. A large negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. researchgate.net

For this compound, these calculations would assess the degree of π-electron delocalization across both the benzene (B151609) and oxazole rings. Studies on other oxadiazoles (B1248032) have shown that different indices can sometimes provide varying assessments of the ring's aromatic character. researchgate.net However, a theoretical assessment of aromaticity using HOMA or NICS specifically for this compound has not been published.

Reaction Mechanism Elucidation through Computational Simulations (e.g., Transition State Computations)

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical reaction. This includes identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur.

By calculating the structures and energies of transition states, chemists can predict reaction pathways, understand reaction kinetics, and rationalize the formation of specific products. nih.gov For this compound, this could involve simulating its synthesis (e.g., via a Robinson-Gabriel type reaction) or its participation in reactions such as electrophilic or nucleophilic substitutions. pharmaguideline.comsemanticscholar.org Despite the utility of these methods, computational studies simulating reaction mechanisms involving this compound are not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., NMR, IR, UV-Vis)

Quantum chemical methods can accurately predict various spectroscopic parameters, providing a valuable tool for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. The resulting theoretical IR spectrum, showing characteristic absorption bands, can be matched with experimental FT-IR spectra to identify functional groups and confirm the molecule's identity. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.govmdpi.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nanobioletters.com

While computational spectral predictions have been performed for various difluorophenyl and oxazole-containing compounds, specific theoretical NMR, IR, or UV-Vis data for this compound is not available. researchgate.netunair.ac.id

Spectroscopic DataPredicted ValueMethod/Basis Set
¹H NMR Chemical Shift (δ, ppm)Data not availableData not available
¹³C NMR Chemical Shift (δ, ppm)Data not availableData not available
IR Frequency (cm⁻¹)Data not availableData not available
UV-Vis λmax (nm)Data not availableData not available

Solvation Models and Their Impact on Electronic Properties and Reactivity

Computational chemistry relies on solvation models to simulate the effects of a solvent on a solute molecule, as these interactions can significantly influence molecular geometry, electronic structure, and reactivity. Common approaches include implicit solvation models, like the Polarizable Continuum Model (PCM), and explicit solvation models, where individual solvent molecules are included in the calculation. These models are crucial for accurately predicting properties such as dipole moments, frontier molecular orbital energies (HOMO and LUMO), and the activation energies of reactions in solution.

For analogous benzoxazole (B165842) structures, studies have shown that increasing solvent polarity can lead to stabilization of polar ground or excited states, shifts in absorption spectra, and alterations in the global reactivity descriptors. For instance, parameters like chemical potential, hardness, and electrophilicity are often recalculated in various solvents to understand how the medium can modulate the kinetic and thermodynamic aspects of chemical reactions.

However, without specific studies on this compound, it is not possible to provide detailed research findings or quantitative data in tabular form regarding how different solvation models would specifically alter its electronic properties and reactivity. The influence of the two fluorine atoms on the benzoxazole core, with their strong electron-withdrawing effects, would undoubtedly lead to unique solvation interactions that can only be elucidated through dedicated theoretical studies. Such research would be necessary to generate reliable data tables and a thorough analysis for this particular compound.

Derivatization and Analogue Development of 2,4 Difluorobenzo D Oxazole As Chemical Building Blocks

Strategic Functionalization and Diversification of the Benzo[d]oxazole Core

The functionalization of the benzo[d]oxazole core, particularly one bearing fluorine atoms, allows for the systematic modification of its physicochemical properties. The presence of fluorine, the most electronegative element, polarizes the C-F bond and can influence the reactivity of the entire molecule. researchgate.net Strategies for diversification often target the benzene (B151609) ring or the oxazole (B20620) moiety, enabling the introduction of a wide array of substituents.

Key approaches to diversification include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the nitrogen in the oxazole ring activates the benzoxazole (B165842) core for SNAr reactions. This allows for the displacement of a fluoride (B91410) ion by various nucleophiles, such as amines, alcohols, and thiols, providing a direct route to introduce new functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. A brominated or iodinated analogue of 2,4-difluorobenzo[d]oxazole can serve as a substrate for these reactions, enabling the attachment of diverse aryl, alkyl, and alkyne groups. researchgate.net

Direct C-H Arylation: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to diversification. Palladium-catalyzed intramolecular direct heteroarylation has been used to construct fused oxazole systems, a strategy that could be adapted for intermolecular reactions with the this compound core. researchgate.net

Electrophilic Substitution: While the fluorine atoms are deactivating, electrophilic substitution reactions can still be performed under specific conditions, allowing for the introduction of nitro, halogen, or acyl groups onto the benzene ring, further expanding the chemical space accessible from this scaffold.

The strategic placement of functional groups can modulate the scaffold's properties for various applications. For instance, in drug discovery, varying substituents on a privileged scaffold like a benzoxazole can lead to potent and selective binders for multiple biological targets. nih.govnih.gov

Table 1: Representative Functionalization Reactions for Benzoxazole Scaffolds

Reaction Type Reagents/Catalyst Position of Functionalization Potential Introduced Groups
Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, Thiolates Benzene Ring (C-F position) Amino, Alkoxy, Thioether
Suzuki Coupling Arylboronic acids, Pd catalyst, Base Benzene Ring (C-X position) Aryl, Heteroaryl
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, Base Benzene Ring (C-X position) Alkynyl
Direct C-H Heteroarylation (Hetero)aryl halides, Pd catalyst Oxazole Ring (C-2 position) (Hetero)aryl
Nitration HNO3/H2SO4 Benzene Ring Nitro (-NO2)

Role of this compound in Multi-Component and Domino Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-generating power. nih.govrsc.org Similarly, domino reactions involve consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

The this compound scaffold can be envisioned as a key building block in such reactions. Its utility can be projected in several ways:

As a Nucleophilic Component: If derivatized with a nucleophilic group (e.g., an amino or hydroxyl group via SNAr), the 2,4-difluorobenzoxazole moiety can participate in MCRs like the Ugi or Passerini reactions.

As an Electrophilic Component: When functionalized with an aldehyde or a similar electrophilic trigger, it can initiate domino sequences or act as the electrophilic partner in MCRs.

In Cycloaddition Reactions: Derivatives of this compound containing dienophilic or dipolarophilic moieties can undergo cycloaddition reactions as part of a domino sequence to rapidly construct complex polycyclic systems.

For example, acid-promoted MCRs have been developed to synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon nucleophiles. nih.gov A functionalized this compound could potentially act as the nitrile component or be derived from a precursor arylglyoxal, embedding the fluorinated scaffold into a more complex oxazole product. The development of electrochemical four-component domino reactions for assembling heterocycles further highlights the modern synthetic strategies where such building blocks could be employed. rsc.org

Applications in Combinatorial Chemistry and Chemical Library Generation (e.g., DNA-Encoded Libraries)

Combinatorial chemistry aims to synthesize large numbers of compounds in parallel, creating chemical libraries for high-throughput screening. nih.gov DNA-Encoded Libraries (DELs) represent a powerful evolution of this concept, where each small molecule is covalently attached to a unique DNA tag that acts as an identifiable barcode. rsc.orgyoutube.com This technology allows for the synthesis and screening of libraries containing millions or even billions of compounds.

The structural rigidity and "privileged" nature of the benzoxazole scaffold make this compound an attractive building block for inclusion in DELs. The synthesis of oxadiazoles (B1248032) and other heterocycles on DNA-conjugated substrates has been demonstrated, establishing protocols that are compatible with the delicate nature of DNA. nih.gov

The integration of this compound into a DEL synthesis would typically involve:

Attachment to DNA: A derivative of this compound bearing a reactive handle (e.g., a carboxylic acid or an amine) is coupled to a DNA oligonucleotide functionalized with a complementary linker.

Split-and-Pool Synthesis: The DNA-conjugated scaffold is then taken through iterative rounds of chemical reactions. In each cycle, the pool of compounds is split into multiple portions, a different building block is added to each portion, and a unique DNA tag corresponding to that building block is ligated. The portions are then pooled back together. youtube.com

Library Generation: This split-and-pool process is repeated for several cycles, rapidly generating a vast library where each unique small molecule has a distinct DNA barcode.

The fluorinated benzoxazole core would provide a rigid and chemically stable foundation, while diversification points on the scaffold would allow for the attachment of various building blocks, exploring the surrounding chemical space.

Synthesis of Fused Heterocyclic Systems Incorporating Fluorinated Benzo[d]oxazole Moieties

Fusing the fluorinated benzo[d]oxazole core with other heterocyclic rings is a powerful strategy for generating novel, three-dimensional molecular architectures with unique biological and physical properties. organic-chemistry.org Several synthetic strategies can be employed to achieve this, often involving the cyclization of a pre-functionalized benzoxazole.

Common Cyclization Strategies:

Intramolecular Cyclization: A this compound derivative bearing two reactive groups in a suitable orientation can undergo intramolecular cyclization to form a new fused ring. For example, a derivative with an amino group and a carboxylic acid ester could be cyclized to form a fused pyrimidinone ring.

Annulation Reactions: These reactions build a new ring onto an existing one. For instance, the reaction of a functionalized benzoxazole with a 1,3-diacid chloride or N-(chlorocarbonyl) isocyanate can lead to the formation of fused pyrimidine-dione systems. researchgate.net

Tandem Reactions: A sequence of reactions, such as a cross-coupling followed by a cyclization, can efficiently generate complex fused systems. A Sonogashira cross-coupling product, for example, could undergo a subsequent Lewis-acid-promoted cyclization to create a novel polycyclic skeleton. nih.gov

Recent research has demonstrated the synthesis of various fused systems, such as triazolo[3,4-b] nih.govnih.govorganic-chemistry.orgthiadiazoles fused with a benzoxazole moiety and naphthoxazole derivatives, showcasing the versatility of the oxazole core in constructing complex heterocyclic frameworks. nih.govnih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Oxazole Precursors

Fused System Class Synthetic Strategy Key Intermediates/Reactants Reference
Naphthoxazoles Van Leusen process followed by UV irradiation α,β-unsaturated aldehydes, TosMIC nih.gov
Pyrano[2,3-d]thiazolo[3,2-a]pyridines Reaction with 1,3-diacid chlorides (Z)-2-(heterocyclic)-1-phenylethenol tautomers researchgate.net
Triazolo-thiadiazoles/thiadiazines Condensation reactions Benzoxazole-triazole precursors, bromo-acetophenones nih.gov
7H-benzo rsc.orgmdpi.comisochromeno[5,6-d]oxazol-7-ones Sonogashira coupling followed by Lewis-acid-promoted cyclization Naphtho[2,1-d]oxazole derivatives nih.gov

Development of Advanced Molecular Architectures and Materials Utilizing Fluorinated Benzo[d]oxazole Scaffolds

The unique electronic and photophysical properties of the benzo[d]oxazole ring system, enhanced by fluorination, make it a valuable component for advanced molecular architectures and functional materials.

Organic Electronics: Benzoxazole-based π-conjugated systems have been investigated as promising candidates for optoelectronic technologies. mdpi.com Their structural stability and the ability to create donor-π-acceptor (D-π-A) architectures are key features. By functionalizing the this compound core with electron-donating and electron-accepting groups, molecules with significant nonlinear optical (NLO) properties can be designed. Theoretical studies have shown that such compounds could have applications in organic light-emitting diodes (OLEDs) and solar cells, with their optical responses being tunable by modifying the substituents and the solvent environment. mdpi.com

Fluorescent Probes: Heterocyclic compounds like benzothiadiazoles are used as environmentally sensitive fluorescent probes. nih.gov The fluorinated benzoxazole core shares structural similarities and could be developed into fluorescent probes for studying biological systems. The fluorine atoms can enhance photostability and modulate the emission wavelengths.

Peptidomimetics: The rigid benzoxazole scaffold can be used as a structural mimic of peptide turns or helices. nih.gov Incorporating fluorinated benzoxazole derivatives into peptide chains can create peptidomimetics with enhanced stability and specific conformational preferences, a strategy used in the development of N-fluorinated azapeptides. researchgate.net

Liquid Crystals and Polymers: The rigid, planar structure of the benzo[d]oxazole unit makes it a suitable mesogen for the design of liquid crystalline materials. Incorporation into polymer backbones can lead to materials with high thermal stability and specific electronic properties.

The synthesis of fluorinated benzimidazoles to serve as bench compounds for creating derivatives for materials science underscores the potential of related fluorinated benzoxazoles in these advanced applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2,4-Difluorobenzo[d]oxazole, and how do reaction conditions influence yield?

  • Methodology : A cyclization-oxidation sequence is commonly employed. For example, β-hydroxy amides can be cyclized using diethylaminosulfur trifluoride (DAST) at low temperatures (–78°C) to form oxazolines, followed by oxidation with DBU and bromotrichloromethane (BrCCl₃) to yield 2,4-disubstituted oxazoles. Elevated temperatures (0°C to room temperature) improve yields (56% to higher) but may risk decomposition .
  • Critical Parameters : Solvent choice (e.g., THF), catalyst loading (e.g., DAST), and oxidation timing are key to minimizing side products.

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodology : Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is critical. Characterization tools include ¹H NMR (e.g., DMSO-d₆ solvent for resolving aromatic protons) and melting point analysis to confirm purity .

Q. What are the common side reactions observed during fluorination of benzo[d]oxazole precursors?

  • Methodology : Over-fluorination or ring-opening can occur with excess DAST. Mitigation involves stepwise addition of fluorinating agents and monitoring via TLC. Competing halogenation (e.g., bromine substitution) may arise if precursor functionalization is incomplete .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its halogen-bonding propensity in cocrystals?

  • Methodology : X-ray crystallography reveals that the oxazole nitrogen acts as a primary halogen-bond acceptor (e.g., with perfluorinated iodobenzenes). Bond distances (2.934–2.996 Å) and angles (~175°) indicate strong, directional interactions, critical for designing solid-state materials .
  • Contradictions : Competing interactions (e.g., oxazole oxygen vs. nitrogen as acceptors) require DFT calculations to resolve .

Q. What strategies optimize this compound’s photophysical properties for sensing applications?

  • Methodology : Fluorescence tuning involves substituent engineering (e.g., introducing electron-withdrawing groups) or nanoparticle interactions (e.g., silver nanoparticles enhance quantum yield via surface plasmon resonance). Spectroscopic assays (UV-Vis, fluorescence lifetime imaging) validate these modifications .

Q. How do structural analogs of this compound compare in biological activity (e.g., enzyme inhibition)?

  • Methodology : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs. In vitro assays (IC₅₀ measurements) validate activity, with ethyl or bromine substituents often enhancing potency compared to fluorine .
  • Data Gaps : Limited in vivo pharmacokinetic data for fluorinated oxazoles necessitates further ADMET profiling .

Q. What analytical techniques resolve contradictions in reaction mechanisms for DAST-mediated cyclization?

  • Methodology : Isotopic labeling (e.g., ¹⁸O tracing) and in situ IR spectroscopy track intermediates. For example, DAST’s role in both cyclization and fluorination can be deconvoluted by quenching experiments .

Methodological Tables

Table 1 : Key Reaction Conditions for Oxazole Synthesis

StepReagents/ConditionsYieldReference
CyclizationDAST, –78°C, THF56–92%
OxidationDBU, BrCCl₃, RT90%
PurificationWater-ethanol recrystallization>95%

Table 2 : Halogen-Bonding Metrics in Cocrystals

Cocrystal SystemD⋯A Distance (Å)Angle (°)Acceptor Site
(tfox)(135tfib)2.957179.7Oxazole N
(pox)(14tfib)2.862174.4Pyridyl N

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